molecular formula C10H13ClFNO2 B6156348 methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride CAS No. 1217792-89-6

methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride

Cat. No.: B6156348
CAS No.: 1217792-89-6
M. Wt: 233.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2 It is a derivative of propanoic acid and contains an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and methyl acrylate.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired product.

    Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride

Uniqueness

Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of the fluorophenyl group

Properties

CAS No.

1217792-89-6

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.